molecular formula C9H7IN2O B8278373 5-iodo-6-methylphthalazin-1(2H)-one

5-iodo-6-methylphthalazin-1(2H)-one

Cat. No.: B8278373
M. Wt: 286.07 g/mol
InChI Key: DQHOHMLRYWDQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-6-methylphthalazin-1(2H)-one is a functionalized derivative of the phthalazin-1(2H)-one heterocycle, a scaffold recognized as remarkable in medicinal chemistry and drug discovery . The phthalazinone core is a benzo-fused heterocycle that demonstrates significant synthetic and pharmacological versatility, interacting with a wide range of biological targets such as various enzymes, GPCRs, and nuclear receptors . This specific compound, featuring iodine and methyl substituents, is a valuable intermediate for constructing more complex molecules for pharmaceutical research, particularly through metal-catalyzed cross-coupling reactions where the iodine acts as a handle for further functionalization. Phthalazinone derivatives, in general, have been investigated for a broad spectrum of biological activities, including potential as anticancer , antidiabetic , anti-inflammatory , and antimicrobial agents . Several phthalazinone-based drugs, such as the PARP inhibitor olaparib, are already in clinical use, underscoring the therapeutic relevance of this chemical scaffold . The incorporation of specific substituents, like iodine at the 5-position and a methyl group at the 6-position, is a strategic approach in lead optimization to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets. Researchers can utilize this building block to develop novel bioactive compounds targeting various pathological conditions. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

5-iodo-6-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C9H7IN2O/c1-5-2-3-6-7(8(5)10)4-11-12-9(6)13/h2-4H,1H3,(H,12,13)

InChI Key

DQHOHMLRYWDQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NN=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Group Impact

  • Iodo vs. Chloro Substituents : The iodine atom in 5-iodo-6-methylphthalazin-1(2H)-one is a superior leaving group compared to chlorine in 5-chloro-6-phenylpyridazin-3(2H)-one, making it more reactive in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
  • Methyl vs. Propargyl Groups : The methyl group in the target compound increases metabolic stability and lipophilicity, whereas propargyl substituents (as in ) enable bioorthogonal reactions, such as azide-alkyne cycloadditions .
  • Crystal Packing: The propargyl-containing phthalazinone in exhibits C-H⋯O hydrogen bonding and π-π stacking (3.6990 Å spacing), which stabilize its crystal lattice. In contrast, the iodine atom in the target compound may induce heavier halogen bonding, influencing solubility and melting points .

Preparation Methods

Hydrazine-Mediated Cyclization

Condensation of substituted benzoyl benzoic acids with hydrazine hydrate remains the most direct route to phthalazinones. For example, 2-(4-isopropylbenzoyl)benzoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 4-(4-isopropylphenyl)phthalazin-1(2H)-one. Adapting this method, 2-(5-iodo-2-methylbenzoyl)benzoic acid could theoretically undergo analogous cyclization to form 5-iodo-6-methylphthalazin-1(2H)-one. Critical parameters include:

  • Solvent : Ethanol or pyridine

  • Temperature : Reflux (~78°C for ethanol)

  • Reaction Time : 4–8 hours

Benzoxazinone Intermediate Pathway

Benzoxazinones serve as versatile precursors. Reaction of 1H-benzo[d]oxazin-1-one derivatives with hydrazine derivatives (e.g., thiosemicarbazide) in pyridine generates phthalazinones with appended functional groups. For instance, 4-(4-isopropylphenyl)-1H-benzo[d]oxazin-1-one reacts with thiocarbonohydrazide to yield thiourea-functionalized phthalazinones. Applying this strategy, a 6-methyl-substituted benzoxazinone intermediate could be iodinated prior to hydrazine coupling.

Regioselective Iodination Techniques

Introducing iodine at the 5-position demands careful control of electronic and steric effects. Patent literature provides actionable insights:

Directed Iodination Using Microporous Catalysts

The iodination of 2-methylbenzoic acid to 5-iodo-2-methylbenzoic acid employs β-zeolites (Si/Al = 10–250) with iodine and oxidizing agents (iodic/periodic acid) in acetic anhydride. Key conditions:

ParameterValue
Catalystβ-zeolite (Na/K-modified)
Oxidizing AgentIodic acid (0.5–1.2 eq)
SolventAcetic anhydride
Temperature65–70°C
Reaction Time4–20 hours

This method achieves >90% regioselectivity for para-iodination relative to the methyl group. Translating this to phthalazinone systems would require verifying the directing effects of the lactam moiety.

Electrophilic Aromatic Substitution

Classical iodination using I₂/KI in acidic media could target electron-rich positions. For 6-methylphthalazin-1(2H)-one, the methyl group activates the adjacent C5 position, favoring electrophilic attack. However, competing reactions at the lactam nitrogen necessitate protecting group strategies.

Integrated Synthetic Routes

Pre-Iodination Pathway

  • Synthesis of 5-Iodo-2-Methylbenzoic Acid :

    • Iodinate 2-methylbenzoic acid using I₂/HIO₃/β-zeolite.

    • Yield: ~85%

    • Purity: ≥98% after crystallization

  • Phthalazinone Cyclization :

    • React 5-iodo-2-methylbenzoic acid with o-benzoyl benzoic acid derivative.

    • Cyclize with hydrazine hydrate in ethanol.

Post-Cyclization Iodination

  • Synthesize 6-Methylphthalazin-1(2H)-one :

    • Condense 2-methylbenzoyl benzoic acid with hydrazine.

  • Directed Iodination :

    • Employ zeolite-catalyzed iodination.

    • Monitor regioselectivity via HPLC/MS.

Purification and Characterization

Crystallization Optimization

Crude products are purified via solvent-dependent crystallization:

  • Solvent System : Benzene/petroleum ether (2:1)

  • Yield Improvement : Cooling to 50°C precipitates 70% of product

Analytical Validation

Representative data for analogous compounds:

  • ¹H NMR (DMSO-d₆) : δ 1.22 (t, J=6.0 Hz, CH₃), 4.15–4.23 (q, OCH₂), 7.09–8.43 (aryl-H)

  • IR (KBr) : 1735 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N)

  • MS : m/z 396 (M⁺–CH₃)

Q & A

Basic: What are the standard synthetic protocols for preparing 5-iodo-6-methylphthalazin-1(2H)-one?

Answer:
The synthesis typically involves multi-step functionalization of the phthalazinone core. A common approach includes:

  • Step 1: Alkylation or iodination of the phthalazinone scaffold using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetone or DMF. For iodination, iodine or iodinating agents (e.g., N-iodosuccinimide) are used under controlled temperatures (40–60°C) .
  • Step 2: Purification via column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol .
  • Characterization: Confirmation of structure via 1^1H/13^13C NMR, IR spectroscopy, and elemental analysis. X-ray crystallography may resolve steric effects introduced by the iodine substituent .

Basic: How is the purity and stability of this compound assessed in experimental settings?

Answer:

  • Purity: Analyzed via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Thin-layer chromatography (TLC) using iodine vapor visualization ensures reaction completion .
  • Stability: Accelerated stability studies under varying pH (1–9), temperature (4–40°C), and light exposure. Degradation products are monitored via LC-MS .

Advanced: How can synthetic yields of this compound be optimized in transition metal-free systems?

Answer:

  • Solvent Optimization: Use DMSO or DMF to enhance solubility of intermediates. Polar solvents stabilize charged transition states in iodination .
  • Catalyst Loading: Adjust t-BuOK (potassium tert-butoxide) concentrations (0.5–2.0 eq.) to balance reaction rate and side-product formation .
  • Temperature Control: Maintain 50–60°C during iodination to avoid decomposition. Lower temperatures (25°C) improve regioselectivity in alkylation steps .

Advanced: What computational strategies are used to predict the binding affinity of this compound derivatives to viral proteases?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with NS2B/NS3 protease (PDB: 2FOM). The iodine atom’s van der Waals radius enhances hydrophobic pocket binding .
  • MD Simulations: GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • QSAR Modeling: Hammett constants (σ) and steric parameters (Es) correlate substituent effects with IC₅₀ values from enzymatic assays .

Advanced: How do structural modifications (e.g., substituent position) impact the biological activity of phthalazinone derivatives?

Answer:

  • Iodine Position: Para-substitution (6-position) maximizes steric complementarity with protease active sites, improving IC₅₀ values by 2–3 fold compared to ortho-substitution .
  • Methyl Group Effects: The 6-methyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Replacements with bulkier groups (e.g., ethyl) decrease solubility .
  • Oxadiazole Hybrids: Coupling with 1,3,4-oxadiazole (e.g., via Suzuki-Miyaura cross-coupling) broadens antibacterial activity (MIC: 4–16 µg/mL against S. aureus) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR: 1^1H NMR shows deshielded aromatic protons (δ 7.8–8.2 ppm) and methyl singlet (δ 2.5 ppm). 13^13C NMR confirms iodine’s electron-withdrawing effect (C-I: δ 90–100 ppm) .
  • IR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 650–750 cm⁻¹ (C-I) .
  • Mass Spectrometry: ESI-MS (m/z [M+H]⁺ calculated for C₉H₇IN₂O: 303.96) .

Advanced: How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Answer:

  • Pharmacokinetic Profiling: Assess bioavailability (e.g., Caco-2 permeability) and plasma protein binding. Poor oral absorption may explain in vitro-in vivo disconnect .
  • Metabolite Identification: LC-HRMS identifies active metabolites (e.g., deiodinated or hydroxylated species) contributing to efficacy .
  • Dose Optimization: Adjust dosing regimens based on AUC/MIC ratios from pharmacokinetic-pharmacodynamic (PK/PD) models .

Basic: What are the recommended storage conditions for this compound?

Answer:
Store in amber vials at –20°C under inert atmosphere (argon) to prevent photodegradation and iodine loss. Desiccants (silica gel) mitigate hydrolysis .

Advanced: What methodologies validate the competitive inhibition mechanism of this compound against viral proteases?

Answer:

  • Enzyme Kinetics: Lineweaver-Burk plots with varying substrate (fluorogenic peptide) and inhibitor concentrations. Parallel lines indicate non-competitive inhibition; intersecting lines suggest competitive binding .
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to NS3 protease. A low Kd (<10 µM) confirms high affinity .
  • Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes (ΔH) during binding, confirming entropy-driven interactions with hydrophobic pockets .

Advanced: How can X-ray crystallography resolve steric clashes in phthalazinone-protein complexes?

Answer:

  • Crystal Soaking: Co-crystallize NS2B/NS3 protease with this compound (10 mM in reservoir solution).
  • Data Collection: High-resolution (1.8 Å) synchrotron data identifies iodine’s electron density in the S2 pocket.
  • Refinement: Phenix.refine models B-factors to assess positional flexibility. Omit maps validate ligand placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.